

Overview of the Thimerosal Synthesis Pathway

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Compound of Interest

Compound Name: *Thimerosal*

Cat. No.: *B151700*

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Thimerosal, known chemically as sodium ethylmercurithiosalicylate, is synthesized through the reaction of two primary precursors: ethylmercuric chloride and thiosalicylic acid. The overall synthesis can be broken down into three main stages:

- Synthesis of Precursor 1: Ethylmercuric Chloride ($\text{C}_2\text{H}_5\text{HgCl}$)
- Synthesis of Precursor 2: Thiosalicylic Acid ($\text{C}_7\text{H}_6\text{O}_2\text{S}$)
- Final Reaction: Synthesis of **Thimerosal**

The following sections provide detailed methodologies for the synthesis of each component.

Synthesis of Precursor 1: Ethylmercuric Chloride

Ethylmercuric chloride is a key organomercury intermediate in the synthesis of **Thimerosal**. One common method for its preparation involves the reaction of a Grignard reagent with a mercury salt. An alternative industrial method utilizes an organoaluminum compound.

Experimental Protocol: Synthesis from Mercuric Chloride and Diethyl Aluminum Chloride

This method is adapted from an industrial process and offers high yield and purity.

Reaction: $\text{HgCl}_2 + (\text{C}_2\text{H}_5)_2\text{AlCl} \rightarrow \text{C}_2\text{H}_5\text{HgCl} + \text{C}_2\text{H}_5\text{AlCl}_2$

Experimental Procedure:

- To a 2-liter three-necked flask equipped with a reflux condenser, add 543 g of mercuric chloride (HgCl_2) and 700 ml of n-hexane.
- With stirring, slowly add 506 g of a 25% solution of diethyl aluminum chloride ($(\text{C}_2\text{H}_5)_2\text{AlCl}$) in n-hexane or dichloromethane over a period of 5 to 6 hours.
- Control the rate of addition to maintain a gentle reflux.
- After the addition is complete, continue stirring and allow the reaction mixture to cool to room temperature.
- The product, ethylmercuric chloride, will precipitate out of the solution.
- Isolate the solid product by filtration.
- Wash the product with fresh n-hexane and dry under vacuum.

Quantitative Data for Ethylmercuric Chloride Synthesis

Parameter	Value	Reference
Starting Materials		
Mercuric Chloride (HgCl ₂)	543 g	[1]
Diethyl Aluminum Chloride Solution (25%)	506 g	[1]
Solvent (n-hexane)	700 ml	[1]
Reaction Conditions		
Temperature	Reflux	[1]
Reaction Time	5-6 hours (addition)	[1]
Product		
Ethylmercuric Chloride (C ₂ H ₅ HgCl)	504.3 g	[1]
Yield	95.1%	[1]
Purity	99.0%	[1]
Melting Point	190-192 °C	[1]

Synthesis of Precursor 2: Thiosalicylic Acid

Thiosalicylic acid can be prepared through several routes. Two common laboratory methods start from either 2-chlorobenzoic acid or anthranilic acid.

Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

Reaction: $\text{ClC}_6\text{H}_4\text{COOH} + \text{NaSH} \rightarrow \text{HSC}_6\text{H}_4\text{COOH} + \text{NaCl}$

Experimental Procedure:

- In a suitable reaction vessel, mix 50 g of 2-chlorobenzoic acid with a small amount of water.

- Add a solution of 13.5 g of sodium hydroxide in 25 ml of water.
- Carefully add 100 g of sodium hydrosulfide (NaSH) and 0.5 g of crystallized copper sulphate.
- Heat the mixture with continuous stirring to 150-200 °C. The mass will turn dark red and melt.
- Increase the temperature to 250 °C, at which point the mass will thicken and eventually solidify.
- After cooling, dissolve the melt in 1 liter of water and filter the solution.
- Precipitate the thiosalicylic acid from the filtrate by adding hydrochloric acid.
- Collect the precipitate by filtration and wash with cold water.

Experimental Protocol: Synthesis from Anthranilic Acid

This method involves the diazotization of anthranilic acid followed by reaction with a sulfide and subsequent reduction.

Step 1: Diazotization and Formation of Dithiosalicylic Acid

- In a 2-liter beaker, dissolve 137 g (1 mole) of anthranilic acid in 500 cc of water and 200 cc of concentrated hydrochloric acid. Cool the mixture to approximately 6 °C in an ice bath with stirring.
- Prepare a solution of 69 g (1 mole) of sodium nitrite in 280 cc of hot water and cool it in ice.
- Add the sodium nitrite solution to the anthranilic acid solution while keeping the temperature below 5 °C by adding cracked ice.
- In a separate 4-liter beaker, prepare a sodium disulfide solution by dissolving 260 g (1.1 moles) of crystallized sodium sulfide ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$) and 34 g of powdered sulfur in 290 cc of boiling water. Then add a solution of 40 g of sodium hydroxide in 100 cc of water and cool the mixture to below 5 °C.

- Slowly add the diazonium salt solution to the cold sodium disulfide solution over 20-30 minutes, maintaining the temperature below 5 °C with the addition of ice.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C until the evolution of nitrogen ceases.
- Acidify the solution with concentrated hydrochloric acid to precipitate dithiosalicylic acid. Filter the precipitate.

Step 2: Reduction to Thiosalicylic Acid

- Mix the moist dithiosalicylic acid cake with 27 g of zinc dust and 300 cc of glacial acetic acid in a 1-liter round-bottomed flask.
- Reflux the mixture vigorously for about four hours.
- After cooling, filter the mixture with suction.
- Suspend the filter cake in 200 cc of water and heat to boiling.
- Make the solution strongly alkaline with approximately 40 cc of 33% aqueous sodium hydroxide solution and boil for about twenty minutes.
- Filter the hot solution and precipitate the thiosalicylic acid by adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.
- Filter the product, wash with water, and dry.

Quantitative Data for Thiosalicylic Acid Synthesis (from Anthranilic Acid)

Parameter	Value	Reference
Starting Materials (per mole of Anthranilic Acid)		
Anthranilic Acid	137 g	[2]
Sodium Nitrite	69 g	[2]
Crystallized Sodium Sulfide (Na ₂ S·9H ₂ O)	260 g	[2]
Sulfur	34 g	[2]
Sodium Hydroxide	40 g	[2]
Zinc Dust	27 g	[2]
Reaction Conditions		
Diazotization Temperature	< 5 °C	[2]
Reduction	Reflux in glacial acetic acid for 4 hours	[2]
Product		
Thiosalicylic Acid (C ₇ H ₆ O ₂ S)	110-130 g	[2]
Yield	71-84%	[2]
Melting Point	162-163 °C (crude), 163-164 °C (recrystallized)	[2][3]

Final Reaction: Synthesis of Thimerosal

The final step in the synthesis is the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.

Experimental Protocol

Reaction: $\text{C}_2\text{H}_5\text{HgCl} + \text{HSC}_6\text{H}_4\text{COONa} \rightarrow \text{C}_2\text{H}_5\text{HgSC}_6\text{H}_4\text{COONa} + \text{HCl}$

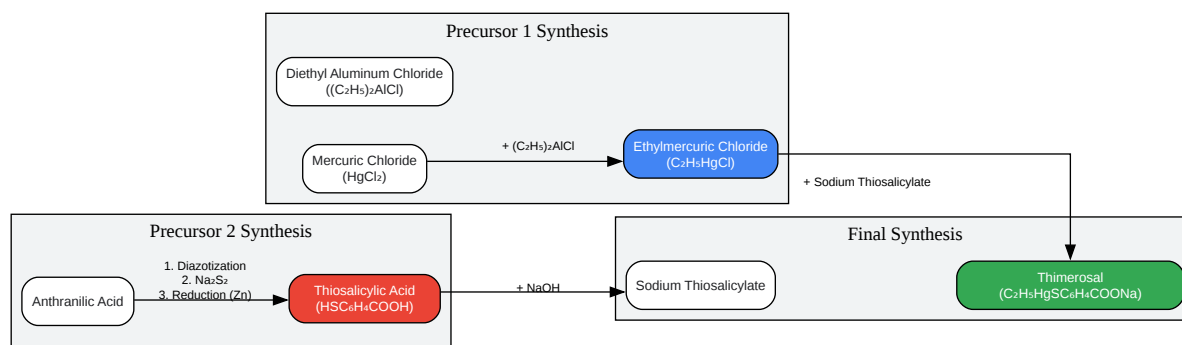
- Dissolve 61 g of thiosalicylic acid in 400 ml of deionized water containing 180 ml of 10% sodium hydroxide solution. Heat to 40-50 °C with stirring to ensure complete dissolution, forming a sodium thiosalicylate solution.^[1]
- In a separate vessel, dissolve 100 g of ethylmercuric chloride in 350 ml of water containing 180 ml of 10% sodium hydroxide solution with stirring.^[1]
- Under agitation, mix the two solutions.
- Allow the reaction to proceed for 30 minutes to one hour.^[1]
- Filter the resulting solution.
- To the filtrate, add a 10% hydrochloric acid solution to adjust the pH to 2, which precipitates **thimerosal** acid.^[1]
- Isolate the **thimerosal** acid via solid-liquid separation.
- The **thimerosal** acid is then reacted with a sodium-containing alkaline solution (e.g., sodium hydroxide in ethanol) to produce the final product, **Thimerosal** (sodium ethylmercurithiosalicylate).^{[1][4]}

Quantitative Data for Thimerosal Synthesis

Parameter	Value	Reference
Starting Materials		
Thiosalicylic Acid	61 g	^[1]
Ethylmercuric Chloride	100 g	^[1]
Sodium Hydroxide Solution (10%)	180 ml + 180 ml	^[1]
Reaction Conditions		
Temperature	40-50 °C (initial dissolution)	^[1]
Reaction Time	30-60 minutes	^[1]
pH for Precipitation	2	^[1]

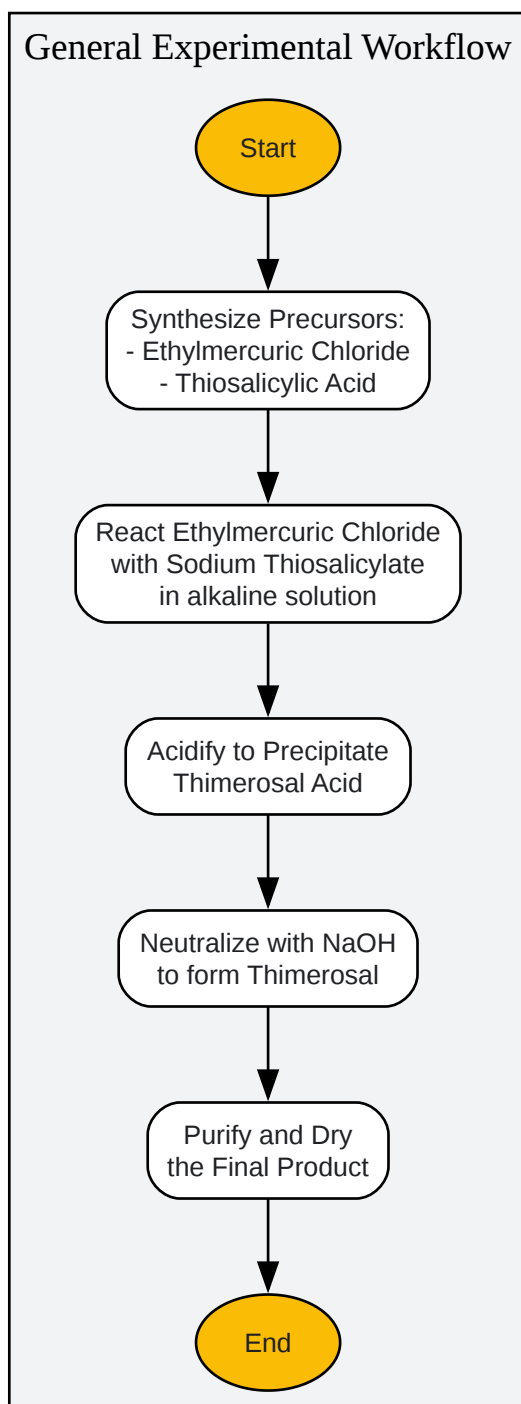
Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical structures of the key compounds and the overall synthesis pathway.



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Figure 1: Overall synthesis pathway of **Thimerosal**.



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Figure 2: A simplified experimental workflow for the synthesis of **Thimerosal**.

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